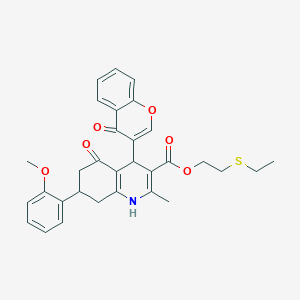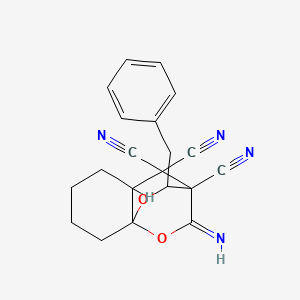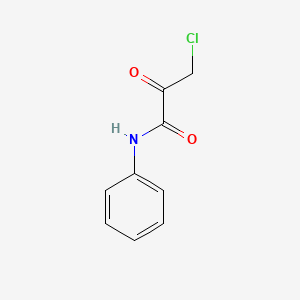![molecular formula C26H31Cl2NO B14948683 N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B14948683.png)
N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a dichlorobenzyl group, and a benzylamine moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine typically involves multiple steps, starting with the preparation of the adamantyl and dichlorobenzyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the dichlorobenzyl group can be synthesized via a nucleophilic substitution reaction. The final step involves the coupling of these intermediates with benzylamine under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the dichlorobenzyl group can facilitate interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]phenyl}amine
- **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}ethanol
- **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}acetamide
Uniqueness
N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the dichlorobenzyl group provides specific binding interactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H31Cl2NO |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C26H31Cl2NO/c1-17(26-12-19-9-20(13-26)11-21(10-19)14-26)29-15-18-5-7-22(8-6-18)30-16-23-24(27)3-2-4-25(23)28/h2-8,17,19-21,29H,9-16H2,1H3 |
InChI Key |
BSVQZDXYLITYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
![(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)

![3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948645.png)
![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![2-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B14948669.png)

![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)

